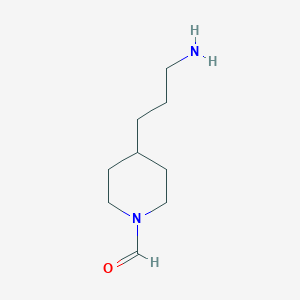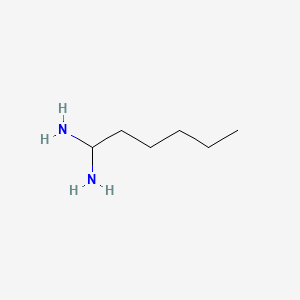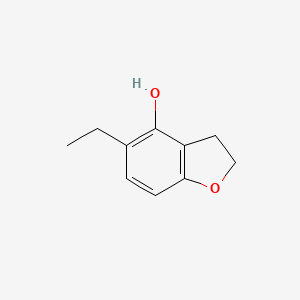
4-Phenoxyisobenzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxyisobenzofuran-1,3-dione is a chemical compound belonging to the class of isobenzofuran derivatives It is characterized by the presence of a phenoxy group attached to the isobenzofuran-1,3-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium. This environmentally benign procedure allows for the efficient conversion of indane derivatives to the desired isobenzofuran-1,3-dione without the need for a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes, scaled up to meet production demands. The use of subcritical water and molecular oxygen ensures a sustainable and cost-effective approach to large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Phenoxyisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Phenoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-Phenoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
Isobenzofuran-1,3-dione: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
Benzofuran Derivatives: Share a similar core structure but differ in the substituents attached to the furan ring, leading to varied biological activities and applications.
Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, making it distinct from other isobenzofuran derivatives. This structural feature enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
54738-86-2 |
|---|---|
Molekularformel |
C14H8O4 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
4-phenoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O4/c15-13-10-7-4-8-11(12(10)14(16)18-13)17-9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
BBXGNQFGVODJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-2-[(Azepane-1-carbonyl)-amino]-3-methyl-pentanoic acid](/img/structure/B8719193.png)


![2-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B8719206.png)

![Methyl 2-{[(3-methylisoxazol-5-yl)methyl]amino}-benzoate](/img/structure/B8719221.png)

![7-Chloro-6-iodothieno[3,2-b]pyridine](/img/structure/B8719228.png)
